molecular formula C16H16N2O4 B5554254 N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5554254
M. Wt: 300.31 g/mol
InChI Key: IZODJIWKIAVAMT-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen. The aromatic ring is substituted with a methyl group at position 4 and a nitro group at position 3 (Figure 1). This compound’s synthesis typically involves amide coupling reactions, as exemplified by procedures in related benzamide derivatives. For instance, analogous compounds are synthesized via reactions between substituted benzoic acids and amines under conditions involving potassium carbonate in acetone/DMF solvents at elevated temperatures (80°C) . The nitro group at position 3 and the methoxybenzyl moiety are critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODJIWKIAVAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process:

    Methoxybenzylation: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the nitrated benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methoxybenzylation, and high-efficiency purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-(4-aminobenzyl)-4-methyl-3-aminobenzamide.

    Oxidation: Formation of N-(4-hydroxybenzyl)-4-methyl-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Molecular Interactions: The presence of the nitro and methoxybenzyl groups allows for specific interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence solubility, lipophilicity, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Properties
N-(4-Methoxybenzyl)-4-methyl-3-nitrobenzamide 4-methyl, 3-nitro, 4-methoxybenzyl ~330 (estimated) Moderate lipophilicity; nitro group enhances electrophilicity
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-chloro, 3-nitro, 4-methoxyphenyl 331.73 Higher polarity due to Cl; reduced membrane permeability vs. methyl
N-Methyl-4-(methylamino)-3-nitrobenzamide 4-methylamino, 3-nitro, N-methyl 223.24 Increased solubility due to methylamino; lower steric hindrance
N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide 4-nitro, diethylamino side chain 427.54 Enhanced basicity and solubility from diethylamino; bulky side chain

Key Observations :

  • Nitro Group Position: The 3-nitro substituent in the target compound facilitates hydrogen bonding with biological targets (e.g., Ser298 in acetylcholinesterase), similar to HI-6 antidotes .
  • Methoxy vs. Chloro : Replacing methyl with chloro (as in ) increases polarity but may reduce bioavailability due to poorer lipid membrane penetration.
  • Amide Substituents: Bulky groups like diethylamino-butyl () enhance solubility but may sterically hinder target binding compared to the compact 4-methoxybenzyl group.

Pharmacological and Reactivity Profiles

The 4-methyl-3-nitrobenzamide scaffold is notable for its role in acetylcholinesterase (AChE) inhibitors. Studies show that this scaffold binds broadly to organophosphate-inhibited AChE, mimicking the reactivator HI-6 . Comparatively:

  • 4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide (): The ethoxy and hydroxy groups improve water solubility but may reduce blood-brain barrier penetration vs. the target compound.

Reactivity Considerations :

  • The nitro group in position 3 participates in resonance stabilization and electrophilic interactions, critical for antidote activity .
  • Chloro-substituted analogs (e.g., ) may exhibit slower reaction kinetics due to weaker electron-withdrawing effects compared to nitro.

Biological Activity

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the following features:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Nitro Group : May participate in redox reactions, influencing biological activity.
  • Benzamide Core : Facilitates interactions with various proteins and enzymes.

The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, indicating the presence of two aromatic rings and functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that may damage cellular components or inhibit essential enzymatic functions.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains by disrupting their metabolic processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, this compound has been investigated for its potential against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Microorganism Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The methoxy group is believed to enhance its interaction with inflammatory pathways.

Case Studies

  • In Vitro Studies
    • A study assessed the antibacterial activity of this compound against E. coli and S. aureus, revealing that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising therapeutic potential in managing bacterial infections.
  • Mechanistic Studies
    • Further investigations into the mechanism of action revealed that the compound inhibits bacterial enzyme systems critical for cell wall synthesis, which could explain its efficacy against resistant strains.

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